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Inosinate5'-diphosphate -

Inosinate5'-diphosphate

Catalog Number: EVT-14124751
CAS Number:
Molecular Formula: C10H14N4O11P2
Molecular Weight: 428.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Inosine 5'-diphosphate is a nucleotide that plays a crucial role in cellular metabolism, particularly in the synthesis of purine nucleotides. It is derived from inosine 5'-monophosphate and serves as a precursor for the formation of inosine 5'-triphosphate, which is essential for various biochemical processes, including protein synthesis and energy transfer. Inosine 5'-diphosphate is categorized under purine nucleotides and is involved in several metabolic pathways, including the de novo synthesis of purines.

Source and Classification

Inosine 5'-diphosphate is primarily synthesized in living organisms through enzymatic pathways. It can be classified as a purine nucleotide, which includes other related compounds such as adenosine 5'-triphosphate and guanosine 5'-triphosphate. This compound is integral to the nucleotide metabolism pathways that are essential for DNA and RNA synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of inosine 5'-diphosphate can be achieved through various chemical methods. A notable approach involves the coupling reaction of tributylammonium phosphate with activated inosine 5'-monophosphate, using zinc chloride as a catalyst. This method allows for efficient production with high purity yields exceeding 99.5% .

Additionally, the de novo biosynthesis pathway in humans involves several enzymatic steps where inosine 5'-monophosphate is synthesized from phosphoribosyl pyrophosphate through a series of reactions catalyzed by specific enzymes .

Molecular Structure Analysis

Structure and Data

Inosine 5'-diphosphate consists of a ribose sugar, a phosphate group, and an inosine base. The molecular formula is C₁₀H₁₂N₄O₇P₂, and its molecular weight is approximately 362.2 g/mol. The structural representation includes:

  • Ribose Sugar: A five-carbon sugar that forms part of the backbone.
  • Phosphate Groups: Two phosphate groups linked by high-energy bonds.
  • Inosine Base: A purine base that contributes to its classification as a nucleotide.
Chemical Reactions Analysis

Reactions and Technical Details

Inosine 5'-diphosphate participates in several key biochemical reactions:

  1. Conversion to Inosine 5'-triphosphate: Inosine 5'-diphosphate can be phosphorylated to form inosine 5'-triphosphate through the action of specific kinases.
  2. Dephosphorylation Reactions: It can also undergo hydrolysis to yield inosine 5'-monophosphate, which serves as an important intermediate in nucleotide metabolism.

These reactions are crucial for maintaining cellular energy levels and facilitating various metabolic processes .

Mechanism of Action

Process and Data

The mechanism of action for inosine 5'-diphosphate primarily revolves around its role in nucleotide metabolism. It acts as a substrate for enzymes involved in the phosphorylation processes that generate other nucleotides critical for cellular functions such as:

  • Protein Synthesis: By contributing to the pool of nucleotides available for RNA synthesis.
  • Energy Transfer: Serving as a precursor to high-energy nucleotides like adenosine 5'-triphosphate.

The conversion processes are tightly regulated by enzymatic activity, ensuring proper cellular function .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Inosine 5'-diphosphate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Relatively stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting points can vary based on salt forms (e.g., trisodium salt) but generally decompose before melting at high temperatures.

These properties are essential for its biological function and applications in laboratory settings .

Applications

Scientific Uses

Inosine 5'-diphosphate has several significant applications in scientific research and biotechnology:

  • Antiviral Research: It has been studied for its potential use in inhibiting viral replication, making it a candidate for antiviral drug development .
  • Metabolic Studies: As a key player in nucleotide metabolism, it serves as an important marker for studying metabolic pathways in various organisms.
  • Enzyme Activity Assays: Inosine 5'-diphosphate is used in assays to evaluate the activity of enzymes involved in nucleotide metabolism, such as inosine monophosphate dehydrogenase.

These applications underscore the importance of inosine 5'-diphosphate in both fundamental research and applied sciences.

Mechanistic Role in Nucleic Acid-Protein Interactions

IDP as a Molecular Decoy in NM23-H2/G-Quadruplex Dynamics

Inosine 5′-diphosphate (IDP) functions as a structural decoy that competitively inhibits the binding of NM23-H2 (human nucleoside diphosphate kinase B) to the G-quadruplex (Pu27-GQ) in the c-MYC promoter. NM23-H2 is a multifunctional enzyme critical for nucleotide homeostasis and transcriptional regulation of oncogenes. Its GDP-binding pocket exhibits high affinity for IDP due to structural homology: IDP mirrors GDP but lacks the C2 amino group on the purine ring [3].

Structural Basis of IDP-NM23-H2 Binding Affinity

Isothermal titration calorimetry (ITC) studies reveal that IDP binds NM23-H2 with a dissociation constant (KD) of 0.42 µM, comparable to GDP (KD = 0.38 µM). Key interactions include:

  • Stacking forces between the hypoxanthine base of IDP and Phe60 of NM23-H2.
  • Electrostatic bonds involving the β-phosphate of IDP with Arg88 and Thr94.
  • Hydrogen bonding between the ribose 2'/3'-hydroxyl groups and Lys12/Asn115 [3].

Mutagenesis (e.g., Phe60Ala or Lys12Glu) reduces IDP binding affinity by 20-fold, confirming these residues mediate specificity. The structural overlap between the GDP/IDP-binding site and the DNA-interaction interface (residues Gly113, Asp121) enables IDP to sterically hinder NM23-H2’s access to the G-quadruplex [3].

Table 1: Thermodynamic Parameters of IDP/GDP Binding to NM23-H2

NucleotideKD (µM)ΔG (kcal/mol)ΔH (kcal/mol)ΔS (cal/mol/K)
IDP0.42-8.9-12.3-11.4
GDP0.38-9.1-14.6-18.5

Disruption of NM23-H2-Mediated c-MYC Promoter Unfolding

NM23-H2 unfolds the c-MYC G-quadruplex (Pu27-GQ) into a single-stranded loop, enabling RNA polymerase access and oncogene transcription. IDP binding induces a conformational shift in NM23-H2 that:

  • Reduces its DNA-binding affinity by >50% in electrophoretic mobility shift assays (EMSAs).
  • Attenuates G-quadruplex unfolding, confirmed by circular dichroism (CD) spectroscopy showing stabilization of the negative peak at 265 nm (characteristic of parallel G-quadruplex topology) [3].Consequently, IDP treatment decreases c-MYC transcriptional activation by 60–70% in luciferase reporter assays in Burkitt’s lymphoma cells [3].

Modulation of G-Quadruplex Stability in Oncogenic Transcription

Rescue of Nucleolin Recruitment and Sp1 Occupancy Dynamics

IDP-mediated sequestration of NM23-H2 preserves the c-MYC G-quadruplex structure, facilitating recruitment of repressive factors:

  • Nucleolin, a tumor suppressor, binds stabilized Pu27-GQ with 3-fold higher occupancy (ChIP-qPCR data).
  • Sp1 transcription factor shifts from the c-MYC promoter to the P21 promoter, enhancing P21 expression by 40% [3].This reallocation is quantified via chromatin immunoprecipitation sequencing (ChIP-seq), showing a 2.5-fold increase in Sp1 binding at the P21 locus post-IDP treatment [3].

Impact on c-MYC/P21 Transcriptional Cross-Regulation

IDP triggers a transcriptional switch from pro-oncogenic (c-MYC) to anti-proliferative (P21) signaling:

  • c-MYC mRNA levels decrease by 55–65% in colorectal and leukemia cell lines (RT-qPCR).
  • P21CIP1 expression increases 2.2-fold, inducing G1 cell-cycle arrest (flow cytometry) [3].This cross-regulation is reinforced by c-MYC’s role as a P21 repressor. IDP thus exploits endogenous feedback loops to amplify tumor-suppressive outcomes without direct genotoxic effects.

Table 2: Transcriptional Changes Induced by IDP in Cancer Cell Lines

GeneFold-Change (mRNA)Protein Level ChangeFunctional Outcome
c-MYC↓ 0.35↓ 60%Reduced proliferation
P21↑ 2.2↑ 3.1G1 arrest, apoptosis

Properties

Product Name

Inosinate5'-diphosphate

IUPAC Name

[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C10H14N4O11P2

Molecular Weight

428.19 g/mol

InChI

InChI=1S/C10H14N4O11P2/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20)

InChI Key

JPXZQMKKFWMMGK-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

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